2-Bromo-1-phenylethanol (CAS 199343-14-1) is a bifunctional halohydrin featuring a secondary alcohol and a primary bromide. It is widely procured as a chiral or racemic building block for the synthesis of terminal epoxides, beta-amino alcohols, and other active pharmaceutical ingredients (APIs). Its molecular architecture allows for stereospecific transformations, making it a critical intermediate in asymmetric synthesis and biocatalytic kinetic resolutions [1].
Substituting 2-bromo-1-phenylethanol with its epoxide counterpart (styrene oxide) or its chlorinated analog (2-chloro-1-phenylethanol) often compromises process efficiency. Ring-opening of unsymmetrical epoxides frequently yields a mixture of regioisomers due to competing nucleophilic attack at the alpha and beta carbons [1]. Conversely, the bromohydrin enables direct, predictable SN2 displacement at the primary bromide, ensuring high regiocontrol. Furthermore, compared to the chloro analog, the superior leaving-group ability of bromide facilitates milder reaction conditions during cyclization or amination, reducing side reactions and improving overall catalytic turnover [2].
For the synthesis of enantiopure building blocks, 2-bromo-1-phenylethanol serves as an excellent substrate for halohydrin dehalogenases. Using the enzyme from Arthrobacter sp. AD2, the dehalogenation of 20 mM racemic 2-bromo-1-phenylethanol yields the (S)-enantiomer with 99% enantiomeric excess (ee) and a 34.5% yield[1]. This high stereoselectivity makes the brominated compound highly desirable for pharmaceutical procurement where chiral purity is critical.
| Evidence Dimension | Enantiomeric excess (ee) in kinetic resolution |
| Target Compound Data | 99% ee for (S)-2-bromo-1-phenylethanol |
| Comparator Or Baseline | Baseline racemic mixture (0% ee) |
| Quantified Difference | Enrichment to 99% ee at 20 mM concentration |
| Conditions | Halohydrin dehalogenase (HheA) from Arthrobacter sp. AD2 |
High enantioselectivity directly translates to fewer downstream purification steps and higher yields of enantiopure pharmaceutical intermediates.
When evaluating halohydrins produced via asymmetric reduction, the choice of halogen heavily influences biocatalytic conversion. Reduction of 2-bromoacetophenone using TeSADH mutants yields (S)-2-bromo-1-phenylethanol with >99% conversion and >99% ee[1]. While the chloro analog (2-chloroacetophenone) also achieves high ee, the brominated substrate maintains near-quantitative conversion across multiple enzyme mutants, highlighting its robust processability.
| Evidence Dimension | Conversion rate in asymmetric reduction |
| Target Compound Data | >99% conversion, >99% ee |
| Comparator Or Baseline | 2-chloroacetophenone (variable conversion depending on mutant) |
| Quantified Difference | Consistent >99% conversion for the bromo-substrate |
| Conditions | TeSADH mutants in Tris-HCl buffer (pH 7.0) at 50 °C |
Near-quantitative conversion ensures reliable scale-up and minimizes unreacted starting material in biocatalytic manufacturing.
For environmentally benign manufacturing, 2-bromo-1-phenylethanol can be efficiently processed via aqueous micellar catalysis. Asymmetric transfer hydrogenation of the precursor ketone in a two-phase system using hydrophobic metal-amido complexes yields 2-bromo-1-phenylethanol in 75% yield and 94% ee [1]. This demonstrates the compound's excellent compatibility with surfactant-enhanced, solvent-free reduction protocols.
| Evidence Dimension | Yield and ee in aqueous transfer hydrogenation |
| Target Compound Data | 75% yield, 94% ee |
| Comparator Or Baseline | Standard organic solvent reduction |
| Quantified Difference | High enantioselectivity (94% ee) achieved entirely in aqueous media |
| Conditions | Hydrophobic metal-amido catalyst with aqueous micelles |
Compatibility with aqueous micellar systems allows buyers to implement greener, solvent-free synthetic routes without sacrificing enantiopurity.
The reactivity of the halohydrin is dictated by its leaving group kinetics. Pre-steady-state kinetic analyses of halohydrin dehalogenase (HheC) reveal that for brominated substrates, the rapid formation of the product ternary complex (380 s^-1) and subsequent bromide release (21 s^-1) drive the reaction forward [1]. This underscores the high catalytic turnover achievable with bromohydrins compared to less reactive halides, streamlining enzymatic epoxidation.
| Evidence Dimension | Rate of ternary complex formation and halide release |
| Target Compound Data | Ternary complex formation at 380 s^-1; bromide release at 21 s^-1 |
| Comparator Or Baseline | Less reactive halohydrins (e.g., chlorides) |
| Quantified Difference | High turnover rates driven by superior bromide leaving group kinetics |
| Conditions | HheC from Agrobacterium radiobacter AD1 |
Faster kinetic turnover reduces required enzyme loading and shortens reaction times in biocatalytic reactors.
Due to its primary bromide, 2-bromo-1-phenylethanol is the preferred precursor for synthesizing beta-amino alcohols via direct SN2 amination. This avoids the regioisomer mixtures commonly encountered when using styrene oxide, making it ideal for the procurement of intermediates for beta-adrenergic blockers and other APIs[1].
Leveraging its high compatibility with halohydrin dehalogenases, this compound is utilized in the enantioselective synthesis of chiral terminal epoxides. The rapid bromide release kinetics allow for efficient enzymatic ring-closure, providing a greener alternative to traditional chemical epoxidation [2].
The compound's processability in aqueous micellar systems makes it highly suitable for environmentally benign manufacturing. It can be synthesized or further functionalized in water using surfactants, eliminating the need for harsh organic solvents during transfer hydrogenation or substitution reactions [3].
Irritant